molecular formula C5H5IN2O B1277562 5-Iodo-2-methoxypyrimidine CAS No. 101803-06-9

5-Iodo-2-methoxypyrimidine

Cat. No.: B1277562
CAS No.: 101803-06-9
M. Wt: 236.01 g/mol
InChI Key: HWROBHLYCJFWCE-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H5IN2O. It is a derivative of pyrimidine, where the hydrogen atom at the 5-position is replaced by an iodine atom, and the hydrogen atom at the 2-position is replaced by a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methoxypyrimidine typically involves the iodination of 2-methoxypyrimidine. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:

  • Dissolve 2-methoxypyrimidine in an appropriate solvent, such as acetic acid.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methoxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or toluene.

Major Products Formed

    Substitution: Formation of 5-substituted-2-methoxypyrimidines.

    Oxidation: Formation of this compound N-oxides.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

5-Iodo-2-methoxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or repair. The iodine atom can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyrimidine
  • 5-Chloro-2-methoxypyrimidine
  • 5-Fluoro-2-methoxypyrimidine

Uniqueness

5-Iodo-2-methoxypyrimidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and coupling reactions. Additionally, the iodine atom can form stronger interactions with biological targets, potentially leading to enhanced biological activity .

Properties

IUPAC Name

5-iodo-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWROBHLYCJFWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441106
Record name Pyrimidine, 5-iodo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101803-06-9
Record name Pyrimidine, 5-iodo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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